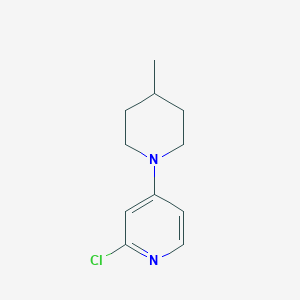2-Chloro-4-(4-methylpiperidin-1-yl)pyridine
CAS No.: 1289077-78-6
Cat. No.: VC3109562
Molecular Formula: C11H15ClN2
Molecular Weight: 210.7 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 1289077-78-6 |
|---|---|
| Molecular Formula | C11H15ClN2 |
| Molecular Weight | 210.7 g/mol |
| IUPAC Name | 2-chloro-4-(4-methylpiperidin-1-yl)pyridine |
| Standard InChI | InChI=1S/C11H15ClN2/c1-9-3-6-14(7-4-9)10-2-5-13-11(12)8-10/h2,5,8-9H,3-4,6-7H2,1H3 |
| Standard InChI Key | HCTFJYLUIHSAFQ-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C2=CC(=NC=C2)Cl |
| Canonical SMILES | CC1CCN(CC1)C2=CC(=NC=C2)Cl |
Chemical Structure and Properties
The molecular architecture of 2-Chloro-4-(4-methylpiperidin-1-yl)pyridine consists of a pyridine ring bearing a chlorine atom at the 2-position and a 4-methylpiperidin-1-yl substituent at the 4-position. This specific arrangement of atoms confers distinctive physicochemical properties to the compound.
The physical and chemical properties of 2-Chloro-4-(4-methylpiperidin-1-yl)pyridine are summarized in Table 1.
Table 1: Physical and Chemical Properties of 2-Chloro-4-(4-methylpiperidin-1-yl)pyridine
| Property | Value |
|---|---|
| CAS Number | 1289077-78-6 |
| Molecular Formula | C11H15ClN2 |
| Molecular Weight | 210.7 g/mol |
| Standard InChI | InChI=1S/C11H15ClN2/c1-9-3-6-14(7-4-9)10-2-5-13-11(12)8-10/h2,5,8-9H,3-4,6-7H2,1H3 |
| Standard InChIKey | HCTFJYLUIHSAFQ-UHFFFAOYSA-N |
| SMILES Notation | CC1CCN(CC1)C2=CC(=NC=C2)Cl |
| Typical Purity | ≥95% |
The structure of this compound is characterized by a six-membered pyridine ring with nitrogen at position 1, a chlorine atom at the 2-position, which influences the electrophilicity of the ring, and a 4-methylpiperidin-1-yl group at the 4-position, which contributes to the compound's basicity and lipophilicity. The presence of multiple nitrogen atoms can serve as hydrogen bond acceptors in biological systems .
These structural features collectively determine the compound's solubility profile, reactivity patterns, and potential interactions with biological targets.
Based on these structural relationships, 2-Chloro-4-(4-methylpiperidin-1-yl)pyridine may exhibit:
-
Neuroprotective Properties: The piperidine moiety is often associated with compounds that interact with neurological receptors, potentially conferring neuroprotective effects. As noted in research findings, "pyridine derivatives are often explored for their neuroprotective, anti-inflammatory, and antimicrobial properties".
-
Anti-inflammatory Activity: Pyridine derivatives frequently demonstrate anti-inflammatory properties, which could extend to this compound as well. This potential is supported by literature suggesting that compounds with similar structures may modulate inflammatory pathways.
-
Antimicrobial Potential: The chloropyridine core is present in various antimicrobial agents, suggesting possible activity against pathogenic microorganisms. Research on related compounds has shown promising results in this area.
-
Enzyme Inhibition: Similar structures appear in compounds designed to inhibit specific enzymes, indicating potential applications in enzyme-targeted therapies. For instance, compounds containing chlorinated heterocycles with piperidine substituents have shown promise as kinase inhibitors .
These potential activities position 2-Chloro-4-(4-methylpiperidin-1-yl)pyridine as a candidate for further investigation in drug discovery programs targeting various therapeutic areas.
Comparative Analysis with Related Compounds
A comparative analysis of 2-Chloro-4-(4-methylpiperidin-1-yl)pyridine with structurally related compounds provides valuable insights into structure-activity relationships and potential applications. Several compounds sharing core structural elements with 2-Chloro-4-(4-methylpiperidin-1-yl)pyridine have been identified in the literature.
Table 3: Comparison of 2-Chloro-4-(4-methylpiperidin-1-yl)pyridine with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | CAS Number |
|---|---|---|---|---|
| 2-Chloro-4-(4-methylpiperidin-1-yl)pyridine | C11H15ClN2 | 210.7 | Base compound | 1289077-78-6 |
| 2-Chloro-5-[(4-methylpiperidin-1-yl)methyl]pyridine | C12H17ClN2 | 224.73 | Methylpiperidine attached via methylene bridge at 5-position | 861211-48-5 |
| 2-Chloro-4-(piperidin-1-ylmethyl)pyridine | C11H15ClN2 | 210.70 | Contains piperidin-1-ylmethyl group without methyl on piperidine | 146270-01-1 |
| (2-Chloro-3-pyridinyl)(4-methyl-1-piperidinyl)-methanone | C12H15ClN2O | 238.71 | Includes carbonyl linker between rings | 353258-80-7 |
The structural variations among these compounds primarily involve the position of substitution (attachment of the piperidine moiety at different positions on the pyridine ring), linking groups (direct attachment vs. methylene bridge vs. carbonyl linker), and piperidine substitution (presence or absence of the methyl group on the piperidine ring) .
These structural differences can significantly influence:
-
Receptor Binding Profiles: The spatial arrangement of key functional groups affects interactions with biological targets
-
Physicochemical Properties: Variations in lipophilicity, pKa, and solubility
-
Metabolic Stability: Different susceptibility to metabolic transformations
-
Biological Activity Spectrum: Changes in potency and selectivity across various biological assays
Understanding these structure-activity relationships provides a rational basis for the design of new derivatives with optimized properties for specific therapeutic applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume